(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a sulfonyl group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 3,4-dimethylphenylamine to form 3,4-dimethylphenylsulfonamide. This intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. Finally, the piperazinyl derivative is coupled with pyrrolidine using a suitable coupling agent such as carbodiimide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activity, making it a valuable compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
- This compound analogs
- Other sulfonyl piperazine derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
The compound (4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone, often referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H22N2O2S
- CAS Number : [Not provided in sources]
Anticancer Activity
Recent studies have indicated that compound 1 exhibits significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Compound 1 also demonstrates antimicrobial properties against several bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus subtilis | 16 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, compound 1 has been reported to exhibit anti-inflammatory effects. This was evidenced by a reduction in pro-inflammatory cytokines in vitro.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of compound 1 on human breast cancer cells. The results demonstrated that treatment with compound 1 led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of compound 1, revealing its effectiveness against various pathogens. The researchers conducted disk diffusion assays and determined that compound 1 inhibited bacterial growth significantly more than standard antibiotics.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-14-5-6-16(13-15(14)2)24(22,23)20-11-9-19(10-12-20)17(21)18-7-3-4-8-18/h5-6,13H,3-4,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCCYKOEJSXHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.